molecular formula C9H11BrO2 B3154258 2-(3-Bromophenyl)propane-1,3-diol CAS No. 773872-65-4

2-(3-Bromophenyl)propane-1,3-diol

Cat. No.: B3154258
CAS No.: 773872-65-4
M. Wt: 231.09 g/mol
InChI Key: CGXFUSGNWNIQPC-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)propane-1,3-diol is an organic compound with the molecular formula C9H11BrO2 It features a bromine atom attached to a phenyl ring, which is further connected to a propane-1,3-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)propane-1,3-diol typically involves the bromination of a suitable precursor, such as 3-phenylpropane-1,3-diol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenyl ring in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, solvent selection, and catalyst optimization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.

    Reduction: The bromine atom can be reduced to form the corresponding phenylpropane-1,3-diol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form phenylpropane-1,3-diol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-bromobenzaldehyde or 3-bromobenzophenone.

    Reduction: Formation of 3-phenylpropane-1,3-diol.

    Substitution: Formation of 3-hydroxyphenylpropane-1,3-diol.

Scientific Research Applications

2-(3-Bromophenyl)propane-1,3-diol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)propane-1,3-diol is unique due to the presence of both a bromine atom and hydroxyl groups on a phenylpropane backbone

Properties

IUPAC Name

2-(3-bromophenyl)propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-4,8,11-12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXFUSGNWNIQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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